molecular formula C9H12N4O B1372735 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 1082745-49-0

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1372735
CAS No.: 1082745-49-0
M. Wt: 192.22 g/mol
InChI Key: UMPNYNSSLRKJHT-UHFFFAOYSA-N
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Description

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (CAS 1082745-49-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 5-aminopyrazole core, a privileged structure known for its broad biological and pharmaceutical profiles, which has been extensively applied in the pharmaceutical and agrochemical industries . The incorporation of the tetrahydro-2H-pyran-4-yl group is a strategic modification employed in research to fine-tune the properties of lead compounds; this moiety has been shown to confer favorable characteristics such as reduced lipophilicity, which is a critical parameter for improving drug-like properties and optimizing candidates for central nervous system (CNS) targeting . As a key synthetic intermediate, this aminopyrazole-carbonitrile serves as a valuable building block for the preparation of more complex heterocyclic systems. Its structure makes it a versatile precursor in multi-component reactions and mechanochemical syntheses for constructing diverse compound libraries . The tetrahydro-2H-pyran ring is an important isostere in pharmacophore development, often used to explore structure-activity relationships (SAR) in the design of receptor ligands . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-1-(oxan-4-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-5-7-6-12-13(9(7)11)8-1-3-14-4-2-8/h6,8H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNYNSSLRKJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654924
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80654924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082745-49-0
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carbonitrile
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Preparation Methods

Michael-Type Addition and Cyclization Approach

A widely reported method for synthesizing 5-amino-1-substituted-1H-pyrazole-4-carbonitriles involves the reaction of hydrazines with (ethoxymethylene)malononitrile under reflux conditions in protic solvents such as ethanol or trifluoroethanol (TFE).

  • Reagents :

    • Hydrazine derivative (e.g., aryl hydrazines or alkyl hydrazines bearing tetrahydropyran substituent).
    • (Ethoxymethylene)malononitrile as the electrophilic component.
  • Conditions :

    • Solvent: Absolute ethanol or trifluoroethanol preferred for higher yields.
    • Atmosphere: Nitrogen to prevent oxidation.
    • Temperature: Reflux for 0.5 to 4 hours depending on the hydrazine.
  • Procedure :

    • Slowly add (ethoxymethylene)malononitrile to a stirring solution of the hydrazine in ethanol.
    • Reflux the mixture under nitrogen.
    • After completion, purify the product by column chromatography using hexane/ethyl acetate gradients.
  • Yields and Selectivity :

    • This method yields the 5-amino-1-substituted pyrazole-4-carbonitriles selectively without formation of regioisomers or uncyclized hydrazides.
    • Yields vary depending on the substituent; for aryl hydrazines, yields ranged from 47% to 84%.
  • Notes on Solvent Selection :

    • TFE and ethanol gave the best yields.
    • Aprotic solvents like THF resulted in slower reactions and lower yields.
    • Methanol improved yields compared to THF but was less effective than ethanol or TFE.

This approach can be adapted for the tetrahydro-2H-pyran-4-yl substituent by using the corresponding hydrazine derivative bearing the tetrahydropyran moiety.

Suzuki Coupling Followed by Deprotection

Another method involves the preparation of pyrazole intermediates substituted with tetrahydropyranyl groups through palladium-catalyzed Suzuki coupling reactions, followed by acid-mediated deprotection to yield the free pyrazole.

  • Step 1: Suzuki Coupling

    • React 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with an appropriate aryl halide (e.g., 4-bromo-2-chlorobenzonitrile) in the presence of bis(triphenylphosphine)palladium(II) chloride catalyst.
    • Base: Sodium carbonate.
    • Solvent: THF-water or THF-toluene-water mixture.
    • Conditions: Reflux or elevated temperature under inert atmosphere.
    • Workup: Distill solvents, add water to precipitate product, filter and dry.
  • Step 2: Deprotection

    • Treat the tetrahydropyranyl-protected pyrazole with aqueous 30% HCl in methanol at 0–15 °C to remove the tetrahydropyranyl protecting group.
    • Stir for 0.5 to 5 hours.
    • Neutralize with aqueous ammonia.
    • Add water gradually and stir for 6 to 24 hours.
    • Cool to 0–5 °C to precipitate the final product.
  • Advantages :

    • Allows for the introduction of complex substituents via coupling.
    • Controlled deprotection yields the free pyrazole with the tetrahydropyran substituent intact.
  • Application :

    • This method is particularly useful for preparing intermediates for pharmaceutical compounds, including androgen receptor modulators.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Michael-type addition & cyclization Hydrazine derivative + (ethoxymethylene)malononitrile Reflux in EtOH or TFE, N2 atmosphere 47–84% Simple, one-step, high regioselectivity
Suzuki coupling + deprotection Pyrazole boronic ester + aryl halide + Pd catalyst THF-water, base, reflux; then acid deprotection Not specified Suitable for complex substitutions, multi-step

Research Findings and Analysis

  • The Michael-type addition method provides a straightforward route to 5-amino-1-substituted pyrazole-4-carbonitriles with good to excellent yields depending on the substituent and solvent used.
  • The regioselectivity is high, with exclusive formation of the 5-amino isomer.
  • Solvent choice critically affects yield and reaction rate; protic solvents like ethanol and trifluoroethanol are preferred.
  • The Suzuki coupling method enables the introduction of the tetrahydropyran substituent via a protected pyrazole intermediate, which is then deprotected under mild acidic conditions to yield the target compound.
  • This method is more complex but allows for greater structural diversity and is applicable in pharmaceutical intermediate synthesis.
  • Both methods require careful purification, typically by column chromatography or crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino group and other functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile and its analogs, highlighting substituent variations and their implications:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Tetrahydro-2H-pyran-4-yl C₁₀H₁₂N₄O 204.23 Oxygenated cyclic ether; enhances hydrophilicity and metabolic stability.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl C₁₀H₇ClN₄ 218.64 Chlorine atom introduces electron-withdrawing effects; may improve bioactivity.
5-Amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile 6-Chloro-2-pyridinyl C₉H₆ClN₅ 219.63 Heteroaromatic substituent; potential for enhanced π-π stacking interactions.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 4-Fluorophenyl C₁₀H₇FN₄ 202.19 Fluorine improves membrane permeability and metabolic resistance.
5-Amino-1-(8-fluoroquinolin-4-yl)-1H-pyrazole-4-carbonitrile 8-Fluoroquinolin-4-yl C₁₃H₈FN₅ 261.23 Extended aromatic system; potential for DNA intercalation or kinase inhibition.
5-Amino-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-4-carbonitrile 1,1-Dioxidotetrahydro-3-thienyl C₈H₈N₄O₂S 224.23 Sulfone group increases polarity and oxidative stability.

Key Structural and Functional Insights

This property is advantageous in drug design for enhancing bioavailability . In contrast, sulfone-containing analogs (e.g., 1,1-dioxidotetrahydro-3-thienyl) exhibit higher polarity, which may limit membrane permeability but improve metabolic stability .

Oxygen and sulfur-containing substituents (tetrahydro-2H-pyran-4-yl, sulfone) modulate electron density, influencing interactions with enzymatic targets such as kinases or cytochrome P450 enzymes .

Biological Activity Trends: Aromatic substituents (e.g., 8-fluoroquinolin-4-yl) are associated with DNA intercalation or kinase inhibition due to planar structures and π-π interactions . Heterocyclic substituents (e.g., pyridinyl) may enhance binding to metalloenzymes or receptors requiring coordination with nitrogen atoms .

Biological Activity

5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H14N4O2C_9H_{14}N_4O_2, and it features a pyrazole ring substituted with an amino group and a tetrahydro-pyran moiety. Its structural characteristics contribute to its biological activity, particularly in modulating various biochemical pathways.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against several bacterial strains. A notable study tested various pyrazole derivatives against E. coli and S. aureus, revealing that certain modifications enhance antimicrobial efficacy. The presence of specific functional groups, such as aliphatic amides, was found to be crucial for activity .

3. Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain compounds could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, modifications in the pyrazole structure led to enhanced activity against various cancer cell lines, suggesting that structural optimization can yield more potent anticancer agents .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Selvam et al.Reported that a series of pyrazole derivatives showed high MAO-B inhibitory activity alongside significant anti-inflammatory effects comparable to indomethacin .
Burguete et al.Synthesized novel 1,5-diaryl pyrazoles that demonstrated good antibacterial activity against multiple strains, emphasizing the importance of the aliphatic amide pharmacophore .
Chovatia et al.Investigated anti-tubercular properties of pyrazole derivatives, finding promising results against Mycobacterium tuberculosis strains at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole ring can significantly influence biological activity. For example:

  • Amino Group : Enhances interaction with biological targets.
  • Tetrahydropyran Moiety : Contributes to improved solubility and bioavailability.

These modifications can lead to increased potency against various diseases, particularly in inflammatory and infectious conditions.

Q & A

Q. What synthetic methodologies are effective for preparing 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile, and what purification techniques are recommended?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors such as triazenylpyrazoles. For example, triazenyl intermediates undergo azide-mediated transformations under controlled temperatures (e.g., 50°C in methylene chloride with azido(trimethyl)silane and trifluoroacetic acid) to yield pyrazole-4-carbonitriles . Purification typically involves flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate), achieving >85% yield. Dry-loading with Celite® is recommended to prevent column clogging .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments. For pyrazole derivatives, aromatic protons appear between δ 6.09–9.67 ppm, while NH2 groups resonate as singlets near δ 9.67 .
  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2242 cm⁻¹, NH stretches at ~3237 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 134.0335 for C4H2N6 derivatives) and fragmentation patterns .

Q. Table 1: Representative Spectroscopic Data

TechniqueKey ObservationsReference
1H NMR (DMSO)δ 13.66 (s, 1H, NH), 8.55 (s, 1H, pyrazole)
IR (ATR)2242 cm⁻¹ (CN), 2138 cm⁻¹ (azide)
HRMSm/z 134.0337 (C4H2N6)

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence isomer ratios in methylation reactions?

Methodological Answer: The ratio of isomers in methylation reactions depends on steric and electronic effects of substituents. For example, bulkier groups at the 4-position (e.g., tetrahydro-2H-pyran-4-yl) favor specific regioisomers by restricting rotational freedom during alkylation. Computational modeling (DFT) can predict isomer distribution by analyzing transition-state energies . Experimental validation involves LC-MS monitoring and fractional crystallization to isolate isomers .

Q. What strategies are used to analyze intermolecular interactions in the crystal structure of pyrazole derivatives?

Methodological Answer: X-ray crystallography reveals supramolecular interactions such as hydrogen bonding (N–H···N) and π-π stacking. For example, in 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, NH2 groups form hydrogen bonds with adjacent nitrile moieties, stabilizing the lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals), while Cambridge Structural Database (CSD) comparisons contextualize findings .

Q. How can reaction parameters be optimized to enhance yield in multi-step syntheses?

Methodological Answer: Key parameters include:

  • Temperature Control : Slow warming (0°C → 50°C) minimizes side reactions during azide incorporation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, CH2Cl2) improve solubility of intermediates .
  • Catalyst Screening : Biocatalysts like guar gum enhance regioselectivity in cyclization steps .
  • Real-Time Monitoring : LC-MS tracks reaction progress, enabling timely termination to prevent decomposition .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole-4-carbonitriles, the nitrile group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at the 4-position. Molecular docking studies further assess binding affinities for biological targets (e.g., enzyme active sites) .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar pyrazole derivatives?

Methodological Answer: Variations in melting points (e.g., 228–229°C vs. literature 229–230°C ) may arise from impurities or polymorphic forms. Researchers should:

  • Re-crystallize samples using multiple solvents (e.g., ethanol, ethyl acetate).
  • Perform Differential Scanning Calorimetry (DSC) to detect polymorphs.
  • Cross-validate with elemental analysis (C, H, N) to confirm purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

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